3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide
Overview
Description
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of oxazaphosphorine and is structurally related to other well-known compounds such as ifosfamide and cyclophosphamide . This compound is primarily recognized for its role as an alkylating agent, which makes it valuable in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out under controlled temperatures, initially cooling the mixture to -15 to -10°C and then gradually increasing it to 20-40°C while continuously stirring .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive species.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide involves its role as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: An isomeric derivative of cyclophosphamide, used in cancer treatment.
Cyclophosphamide: Another alkylating agent with similar applications in chemotherapy.
Trofosfamide: An orally bioavailable oxazaphosphorine prodrug with antitumor activity.
Uniqueness
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is unique due to its specific chemical structure, which allows for distinct reactivity and interaction with biological molecules. Its ability to form stable DNA cross-links makes it particularly effective in disrupting cancer cell proliferation .
Properties
IUPAC Name |
3-(2-chloroethyl)-2-hydroxy-1,3,6,2λ5-oxadiazaphosphonane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWMEHPUXRDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(P(=O)(OC1)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166418 | |
Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158401-52-6 | |
Record name | 3-(2-Chloroethyl)-2-oxo-2-hydroxy-1,3,6,2-oxadiazaphosphonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROETHYL)-2-OXO-2-HYDROXY-1,3,6,2-OXADIAZAPHOSPHONANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782QH86XIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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